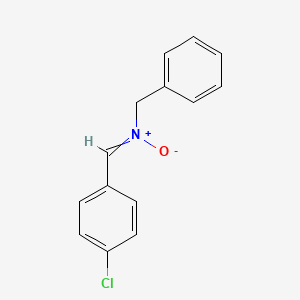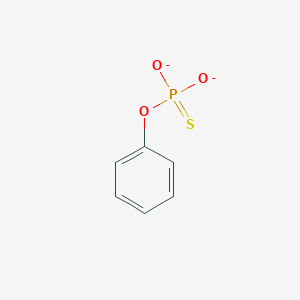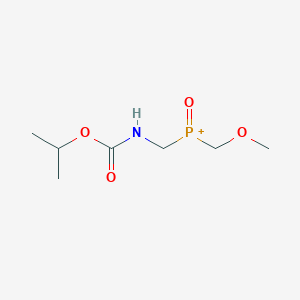
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Condensation Reactions: Utilizing appropriate precursors to form the desired compound through condensation reactions.
Oxidation and Reduction: Employing oxidizing or reducing agents to achieve the necessary functional group transformations.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride
Propiedades
Número CAS |
28227-07-8 |
|---|---|
Fórmula molecular |
C7H15NO4P+ |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
methoxymethyl-oxo-[(propan-2-yloxycarbonylamino)methyl]phosphanium |
InChI |
InChI=1S/C7H14NO4P/c1-6(2)12-7(9)8-4-13(10)5-11-3/h6H,4-5H2,1-3H3/p+1 |
Clave InChI |
HEJLUJOTEAJOIO-UHFFFAOYSA-O |
SMILES canónico |
CC(C)OC(=O)NC[P+](=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


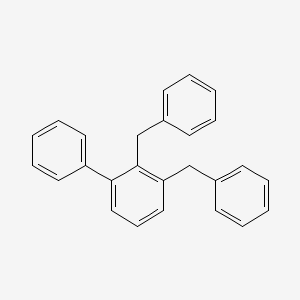
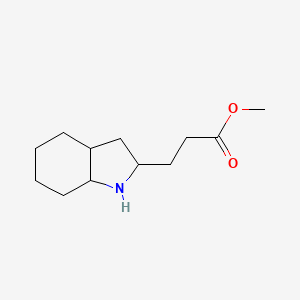
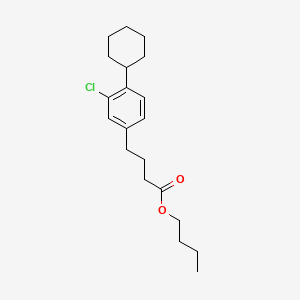

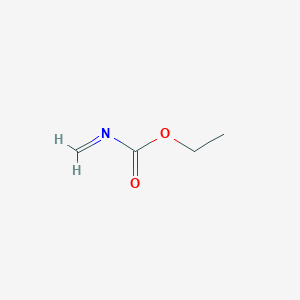
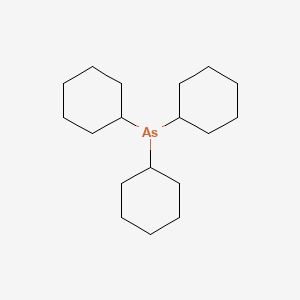
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
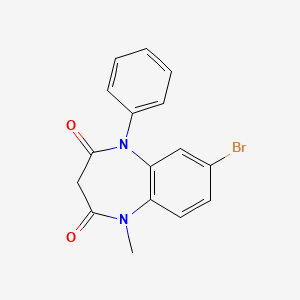
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
